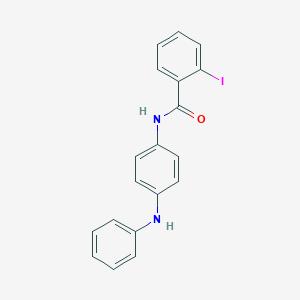

N-(4-anilinophenyl)-2-iodobenzamide

Description

Contextualizing Benzamide-Based Chemical Structures in Medicinal Chemistry Research

Benzamide (B126) and its derivatives are a cornerstone of medicinal chemistry, appearing in a wide array of therapeutic agents. nih.govgoogle.com The benzamide scaffold is valued for its structural rigidity and its capacity to form hydrogen bonds, which facilitates interactions with biological targets. nih.gov This versatile core is found in drugs with diverse pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic properties. nih.govnih.govresearchgate.net For instance, some substituted benzamides are known to act as enzyme inhibitors, such as in the case of certain carbonic anhydrase inhibitors. The inherent stability and synthetic tractability of the benzamide structure make it an attractive starting point for the design of new therapeutic molecules. nih.gov

Significance of Iodo- and Anilino-Substituted Moieties in Synthetic and Biological Investigations

The inclusion of iodo- and anilino-moieties in a chemical structure can profoundly influence its biological activity and properties.

The iodo-substituent , a heavy halogen, can significantly alter a molecule's physical and chemical characteristics, including its reactivity and solubility. mdpi.com In medicinal chemistry, iodine-containing compounds are crucial in various applications. mdpi.com The carbon-iodine bond can serve as a key reactive site for further synthetic modifications, such as in cross-coupling reactions to build more complex molecules. mdpi.com Furthermore, the introduction of an iodine atom can enhance binding affinity to biological targets through halogen bonding, a type of non-covalent interaction. The use of radioiodine isotopes, such as ¹²⁵I, also allows for the development of radiolabeled compounds for imaging techniques like SPECT (Single Photon Emission Computed Tomography) to study biological processes. nih.gov

The anilino-moiety , which consists of a phenyl group attached to an amine, is another prevalent feature in drug candidates. ontosight.ai It can participate in various non-covalent interactions, including hydrogen bonding and pi-stacking, which are critical for molecular recognition at receptor sites. ontosight.ai The substitution pattern on the aniline (B41778) ring plays a crucial role in determining the pharmacological profile of a compound, influencing its potency and selectivity. ontosight.ai However, the presence of an aniline group can sometimes be associated with metabolic instability or toxicity, necessitating careful structural modifications in drug design. ontosight.ai

Research Objectives and Scope for Investigations of N-(4-anilinophenyl)-2-iodobenzamide

Given the absence of extensive, specific research on this compound, future investigations would logically focus on several key areas to elucidate its chemical and biological profile. The primary objectives would be its synthesis, structural characterization, and a thorough evaluation of its potential biological activities.

Initial research would necessitate the development of a reliable synthetic route to produce the compound in sufficient purity and yield. Following synthesis, comprehensive characterization using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography would be essential to confirm its structure.

Subsequent biological investigations would likely involve screening for a range of activities, guided by the known properties of its constituent moieties. This could include assays for anticancer, antimicrobial, or enzyme inhibitory effects. For instance, given the presence of the benzamide and anilino groups, exploring its potential as a kinase inhibitor or as a ligand for other receptors would be a rational starting point. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues with modifications to the substitution patterns, would be critical in optimizing any observed biological activity.

Structure

3D Structure

Properties

Molecular Formula |

C19H15IN2O |

|---|---|

Molecular Weight |

414.2 g/mol |

IUPAC Name |

N-(4-anilinophenyl)-2-iodobenzamide |

InChI |

InChI=1S/C19H15IN2O/c20-18-9-5-4-8-17(18)19(23)22-16-12-10-15(11-13-16)21-14-6-2-1-3-7-14/h1-13,21H,(H,22,23) |

InChI Key |

HDNDCKVZOYFREM-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3I |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3I |

Origin of Product |

United States |

Synthetic Methodologies for N 4 Anilinophenyl 2 Iodobenzamide and Analogues

Strategies for Benzamide (B126) Scaffold Construction

The foundational step in synthesizing N-(4-anilinophenyl)-2-iodobenzamide is the creation of the benzamide backbone. This involves forming an amide bond between a substituted benzoic acid and a substituted aniline (B41778).

Amidation Reaction Pathways for N-Phenyl Benzamide Core Synthesis

The synthesis of the N-phenyl benzamide core is typically achieved through amidation reactions. A common and direct method involves the coupling of a carboxylic acid with an amine, often facilitated by a coupling agent. For instance, the reaction of 4-aminobenzoic acid with phthalic anhydride (B1165640) in the presence of triethylamine (B128534) can form an acidic derivative, which is then used in a carbodiimide-mediated coupling reaction to yield N-phenyl benzamide derivatives. nih.gov

Alternative approaches include the use of silica-based catalysts. Activated K60 silica (B1680970) has been shown to catalyze the direct formation of amide bonds, although its effectiveness can be limited with bulky or polar substrates. whiterose.ac.uk Another method involves the oxidative synthesis of amides from styrenes and amines using an oxidant like tert-butyl hydroperoxide (TBHP), a process that notably can proceed without a transition metal catalyst. rsc.org This reaction is believed to proceed through a benzaldehyde (B42025) intermediate. rsc.org

A summary of various amidation methods is presented below:

| Starting Materials | Reagents/Catalysts | Key Features |

| Carboxylic Acid & Amine | Carbodiimide coupling agents | Direct coupling method. nih.gov |

| Carboxylic Acid & Amine | Activated K60 Silica | Sustainable, heterogeneous catalysis. whiterose.ac.uk |

| Styrene & Amine | TBHP (oxidant) | Metal-free oxidative amidation. rsc.org |

| Alcohol & Azide | Au/DNA catalyst, O2 | Bifunctional catalysis for amidation. rsc.org |

Regioselective Introduction of the Iodine Substituent on the Benzoyl Moiety

The introduction of an iodine atom at the ortho-position of the benzoyl group requires a regioselective iodination strategy. Direct iodination of benzoyl chloride is a potential route. The synthesis of N,N-diethyl-2-iodobenzamide has been achieved by reacting 2-iodobenzoyl chloride with diethylamine. uni-muenchen.de This indicates that the iodo-substituted benzoyl chloride is a viable precursor.

The regioselectivity of iodination on aromatic rings is highly dependent on the directing effects of existing substituents and the chosen iodinating agent. For arenes with activating groups, electrophilic iodination using reagents like N-iodosuccinimide (NIS) in the presence of a catalyst can be effective. Iron(III) chloride has been shown to catalyze the highly regioselective iodination of various arenes with NIS. acs.org For example, the iodination of 2-methoxybenzaldehyde (B41997) with NIS and a catalytic amount of FeCl3 yielded the 5-iodo product exclusively. acs.org

The choice of solvent and reagents can significantly influence the regioselectivity. For instance, the iodination of chlorinated aromatic compounds with silver salts like Ag2SO4 and I2 can lead to different ortho/para ratios depending on the solvent. nih.gov

Incorporation of the Anilino Group onto the Phenyl Ring

The final key structural element is the anilino group on the phenylenediamine portion of the molecule. This is typically introduced through a nucleophilic aromatic substitution or a cross-coupling reaction. The synthesis of N-(4-iodophenyl)-2-methoxyaniline has been accomplished via a reaction between 1,4-diiodobenzene (B128391) and 2-nitroanisole (B33030) in the presence of i-PrMgCl, followed by reduction. uni-muenchen.de This demonstrates a pathway to introduce an amino group onto a di-substituted benzene (B151609) ring.

Advanced Synthetic Approaches

Modern synthetic chemistry offers more sophisticated methods for constructing complex molecules like this compound, often employing transition metal catalysts to achieve higher efficiency and selectivity.

Transition Metal-Catalyzed Coupling Reactions in Benzamide Synthesis

Transition metals, particularly palladium and copper, are widely used to catalyze the formation of C-N bonds in amidation reactions. rsc.org These methods often offer milder reaction conditions and broader substrate scope compared to traditional methods. Palladium-catalyzed C-H functionalization has been successfully used in the synthesis of N-phenylbenzamide. whiterose.ac.uk For example, palladium catalysts have been tested in the oxidative C-H functionalization of N-phenylbenzamide to form phenanthridin-6(5H)-ones. whiterose.ac.uk

Palladium-catalyzed reactions can also be used for the synthesis of the N-phenylbenzamide core itself, for example, through the reaction of benzenesulfinic acid and phenyl isocyanate, although this specific approach did not yield the desired product in solution-phase experiments. publish.csiro.au Transition metal catalysis is a powerful tool for C-H bond oxygenation of amides, with metals like ruthenium, palladium, and copper being employed. thieme-connect.com

Stereoselective Synthesis of this compound Derivatives

While this compound itself is not chiral, the synthesis of chiral derivatives is an area of interest for various applications. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. This can be achieved by using chiral starting materials, chiral catalysts, or chiral auxiliaries.

For instance, the stereoselective synthesis of carbocyclic analogues of nucleoside precursors has been accomplished through a convergent route involving the coupling of a chiral amine with a heterocyclic intermediate. beilstein-journals.org This approach could be adapted for the synthesis of chiral derivatives of this compound by using a chiral analogue of 4-anilinophenylamine.

Photoredox catalysis has emerged as a powerful tool for stereoselective synthesis. For example, a visible-light-promoted protocol has been developed for the stereoselective C-radical addition to a chiral N-sulfinyl imine, providing a route to unnatural α-amino acids. nih.govnih.gov Such methods could potentially be applied to create chiral centers within the backbone of this compound derivatives. The stereoselective synthesis of functionalized cyclohexylamine (B46788) derivatives has also been achieved using visible-light-enabled [4+2] cycloadditions. rsc.org

Combinatorial Chemistry Approaches for Analogue Generation

Combinatorial chemistry provides a powerful platform for the rapid synthesis of a large number of structurally related compounds, known as a chemical library. nih.gov This technique is particularly amenable to the generation of analogues of this compound by systematically varying its core components. The synthesis of such a library would typically involve the reaction of a set of diverse building blocks under consistent reaction conditions. scribd.com

For this compound analogues, the primary building blocks would be derivatives of 2-iodobenzoic acid and derivatives of N-phenyl-1,4-phenylenediamine (4-aminodiphenylamine). By employing a variety of substituted 2-iodobenzoic acids and a range of aniline derivatives, a focused library of compounds can be generated. This approach allows for the exploration of structure-activity relationships by introducing different functional groups on either the benzoyl or the anilinophenyl moiety. cam.ac.uk

Two primary strategies in combinatorial synthesis are applicable: solid-phase synthesis and solution-phase synthesis.

Solid-Phase Synthesis: In this approach, one of the building blocks, for instance, an amino-functionalized scaffold, is attached to a solid support, such as a resin bead. scribd.comscripps.edu The subsequent reactions to build the final molecule occur on this support. For example, a resin-bound aniline derivative could be reacted with a series of substituted 2-iodobenzoyl chlorides. The use of a solid support simplifies the purification process, as excess reagents and byproducts can be washed away, leaving the desired product attached to the resin. combichemistry.com The final compounds are then cleaved from the support in high purity. acs.org This method is highly efficient for creating large libraries of compounds. nih.gov

Solution-Phase Synthesis: This technique involves running the reactions in solution, often in parallel arrays using multi-well plates. nih.govnih.gov While it may require more complex purification techniques compared to solid-phase synthesis, it avoids potential issues related to linker chemistry and the compatibility of reagents with the solid support. scribd.com High-speed, solution-phase combinatorial synthesis has been successfully used to generate libraries of pharmacologically relevant molecules, sometimes achieving reaction completion in seconds or minutes under ambient conditions. nih.gov

The generation of an this compound analogue library would follow a systematic workflow, as outlined in the table below.

| Step | Description | Technique | Goal |

| 1. Design | Selection of diverse building blocks (substituted 2-iodobenzoic acids and anilines). | Computational & Medicinal Chemistry | To explore a wide chemical space around the parent molecule. |

| 2. Synthesis | Parallel reaction of the selected building blocks. | Solid-Phase or Solution-Phase Synthesis | To create a library of hundreds to thousands of distinct analogues. nih.gov |

| 3. Purification | Removal of excess reagents and byproducts. | Filtration (Solid-Phase), Chromatography (Solution-Phase) | To isolate pure samples of each new compound. |

| 4. Screening | High-throughput screening (HTS) of the library against a biological target. | Automated Assays | To identify "hit" compounds with desired activity. nih.gov |

| 5. Deconvolution | Identification of the specific active compound from a mixture (if applicable). | Encoding Strategies | To determine the structure of the most promising candidates. |

This combinatorial approach significantly accelerates the process of discovering novel compounds with potentially enhanced properties compared to the original this compound. scribd.com

Analytical Techniques for Structural Elucidation and Purity Assessment

Following synthesis, a suite of analytical techniques is essential to confirm the chemical structure of this compound and to assess its purity. These methods provide detailed information about the molecule's atomic connectivity, molecular weight, and the presence of any impurities.

Spectroscopic Characterization Methods in Benzamide Chemistry (e.g., Nuclear Magnetic Resonance, Mass Spectrometry, Infrared Spectroscopy)

Spectroscopy is a cornerstone of chemical analysis, offering non-destructive ways to probe molecular structure. farmaciajournal.comresearchgate.net The combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a comprehensive structural profile of benzamide derivatives. cbijournal.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. frontiersin.org It provides information on the chemical environment of specific nuclei, such as hydrogen (¹H NMR) and carbon (¹³C NMR).

For this compound, the ¹H NMR spectrum would exhibit characteristic signals for each proton in the molecule. The amide proton (N-H) would typically appear as a broad singlet at a downfield chemical shift. cbijournal.com The aromatic protons on the three phenyl rings would appear in the aromatic region (typically δ 7-8.5 ppm), with their specific chemical shifts and coupling patterns determined by their position and the electronic effects of the substituents (the iodine atom and the amide linkage). nih.gov

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. farmaciajournal.comresearchgate.net The carbonyl carbon (C=O) of the amide group is particularly characteristic, appearing at a significantly downfield chemical shift (around δ 170 ppm). farmaciajournal.com

Expected NMR Data for this compound:

| Nucleus | Functional Group | Expected Chemical Shift (δ ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Amide (N-H) | > 9.0 | Singlet (broad) |

| ¹H | Aromatic (Ar-H) | 7.0 - 8.5 | Multiplets, Doublets |

| ¹³C | Carbonyl (C=O) | ~170 | Singlet |

| ¹³C | Aromatic (Ar-C) | 110 - 150 | Multiple Signals |

Mass Spectrometry (MS) Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight with high accuracy. youtube.com For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight. mdpi.com High-resolution mass spectrometry (HRMS) can determine the molecular formula by measuring the exact mass to several decimal places. plos.org The fragmentation pattern observed in the MS/MS spectrum can further help to confirm the structure by showing the loss of specific parts of the molecule, such as the iodo-phenyl group. nih.govnih.gov

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nist.govnist.gov In benzamide chemistry, IR is particularly useful for confirming the presence of the amide linkage.

The IR spectrum of this compound would display key characteristic absorption bands:

N-H Stretch: A sharp or broad band in the region of 3350-3100 cm⁻¹, corresponding to the stretching vibration of the amide N-H bond. researchgate.net

C=O Stretch (Amide I band): A strong, sharp absorption band typically found between 1680 and 1630 cm⁻¹, which is characteristic of the carbonyl group in an amide. scientists.uz

C-N Stretch and N-H Bend (Amide II band): Another characteristic band for secondary amides, appearing around 1550-1510 cm⁻¹. farmaciajournal.comresearchgate.net

Aromatic C-H and C=C Stretches: Multiple bands in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.

Summary of Spectroscopic Data:

| Technique | Information Obtained | Key Features for this compound |

|---|---|---|

| NMR | Detailed atomic connectivity and chemical environment. | Amide proton signal, distinct aromatic proton patterns, carbonyl carbon signal. researchgate.netcbijournal.com |

| MS | Molecular weight and molecular formula. | Molecular ion peak ([M]⁺ or [M+H]⁺), characteristic fragmentation. mdpi.com |

| IR | Presence of functional groups. | N-H stretch, C=O stretch (Amide I), and N-H bend (Amide II). farmaciajournal.comscientists.uz |

Chromatographic Methods for Compound Separation and Purification (e.g., Thin-Layer Chromatography)

Chromatographic techniques are indispensable for separating the components of a mixture and assessing the purity of a synthesized compound. researchgate.net

Thin-Layer Chromatography (TLC) TLC is a simple, rapid, and versatile method used to monitor the progress of a reaction, determine the number of components in a mixture, and help establish the purity of a compound. researchgate.netbrieflands.com The technique involves spotting the sample onto a plate coated with an adsorbent (like silica gel) and developing it in a sealed chamber with a suitable solvent system (mobile phase). acs.org

For the analysis of this compound, TLC would be used to:

Monitor Reaction Progress: By spotting the reaction mixture on a TLC plate at different time points, one can observe the disappearance of the starting materials and the appearance of the product spot. mdpi.com

Assess Purity: A pure compound should ideally appear as a single spot on the TLC plate. The presence of multiple spots indicates impurities. brieflands.com

Optimize Purification: Different solvent systems can be tested with TLC to find the best conditions for separating the target compound from byproducts using column chromatography.

The spots on the TLC plate are typically visualized under a UV lamp, where compounds containing aromatic rings will appear as dark spots on the fluorescent background. mdpi.com

Structure Activity Relationship Sar and Molecular Design of N 4 Anilinophenyl 2 Iodobenzamide Derivatives

Elucidating Key Structural Determinants for Biological Efficacy

Systematic Modification of Anilino Phenyl Substituents

The anilino phenyl portion of the molecule plays a significant role in its interaction with biological targets. Studies on related N-phenylbenzamide and diarylamine derivatives have demonstrated that the nature and position of substituents on this ring can dramatically alter biological activity. nih.gov

Research on analogous diarylamine-guided carboxamides has shown that the introduction of various substituents on the aniline (B41778) ring can modulate cytotoxic effects against different cancer cell lines. frontiersin.org For instance, the presence of electron-withdrawing or electron-donating groups can influence the electronic properties of the entire molecule, affecting its binding affinity to target proteins. A study on N-phenylbenzamide derivatives as antimicrobial agents revealed that the nature of substituents on the phenyl ring (analogous to the anilino phenyl ring here) dictates the type of interaction with bacterial cell walls. nih.gov

Table 1: Effect of Anilino Phenyl Substituents on Biological Activity (Hypothetical Data Based on Related Studies)

| Substituent (R) on Anilino Phenyl Ring | Position | Observed Activity Trend (Relative to Unsubstituted) | Probable Rationale |

| -H | - | Baseline | - |

| -CH3 | para | Increased | Enhanced hydrophobic interactions |

| -OCH3 | para | Increased | Favorable electronic and steric effects |

| -Cl | para | Variable | Can enhance binding through halogen bonding but may also introduce unfavorable steric bulk |

| -NO2 | meta | Decreased | Strong electron-withdrawing nature may be unfavorable for target binding |

This table is illustrative and based on general principles observed in related compound series.

Impact of Iodobenzamide Moiety Variations

The 2-iodobenzamide (B1293540) moiety is another critical determinant of the biological activity of N-(4-anilinophenyl)-2-iodobenzamide. The iodine atom, in particular, is a key feature. Its size, lipophilicity, and ability to form halogen bonds can significantly influence ligand-target interactions.

Studies on related benzamide (B126) derivatives have highlighted the importance of the substitution pattern on the benzamide ring. nih.gov The position and nature of the halogen can affect the molecule's conformation and its ability to fit into a binding pocket. For example, moving the iodine from the 2-position to the 3- or 4-position would drastically alter the molecule's three-dimensional shape and its interaction with target residues.

Furthermore, replacing the iodine with other halogens (e.g., bromine or chlorine) or with non-halogen substituents would modulate the electronic and steric properties of this part of the molecule. Research on N-phenylbenzamides has shown that such modifications can have a profound impact on antibacterial activity, with different substituents being optimal for activity against Gram-positive versus Gram-negative bacteria. nih.gov

Table 2: Impact of Iodobenzamide Moiety Modifications on Biological Activity (Hypothetical Data Based on Related Studies)

| Modification to Iodobenzamide Moiety | Observed Activity Trend (Relative to 2-Iodo) | Probable Rationale |

| 3-Iodobenzamide | Decreased | Altered conformation and loss of key interactions |

| 4-Iodobenzamide | Significantly Decreased | Major change in molecular shape |

| 2-Bromobenzamide | Slightly Decreased | Weaker halogen bonding potential compared to iodine |

| 2-Chlorobenzamide | Decreased | Further reduction in halogen bonding and size |

| 2-Methylbenzamide | Variable | Introduces different steric and electronic effects |

This table is illustrative and based on general principles observed in related compound series.

Role of Amide Linkage Modifications

The amide bond connecting the anilino phenyl and iodobenzamide moieties provides structural rigidity and acts as a key hydrogen bonding unit. Its conformation is crucial for positioning the two aromatic rings in the correct orientation for optimal binding to a biological target.

Modifying the amide linkage, for instance, by creating isosteres (groups with similar steric and electronic properties), can provide insights into its role. For example, replacing the amide with a thioamide or a reversed amide could alter the hydrogen bonding capacity and the conformational preferences of the molecule, likely impacting its biological activity. Research on anilides related to substituted benzamides, where the amide bond is reversed, has shown that while central dopamine (B1211576) antagonist activity can be retained, other biological activities may be lost, highlighting the critical role of the amide bond's orientation. nih.gov

Computational Chemistry and Molecular Modeling for SAR Elucidation

Computational techniques are invaluable tools for understanding the SAR of this compound derivatives at a molecular level. These methods allow for the visualization of ligand-target interactions and the development of predictive models.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com For this compound derivatives, docking simulations can provide crucial information about their binding mode within the active site of a target protein.

Docking studies on related N-phenylbenzamide and diarylamine inhibitors have revealed common interaction patterns. nih.govnih.gov These often involve hydrogen bonds between the amide linkage and key amino acid residues, as well as hydrophobic and aromatic stacking interactions between the phenyl rings and the protein. The 2-iodo substituent on the benzamide ring can also participate in specific halogen bonding interactions, which can significantly contribute to the binding affinity.

By docking a series of this compound derivatives with varying substituents, it is possible to rationalize the observed SAR. For example, a decrease in activity upon the introduction of a bulky substituent on the anilino phenyl ring might be explained by a steric clash with the protein surface in the docked pose.

Table 3: Predicted Binding Interactions of this compound from a Hypothetical Docking Study

| Moiety | Type of Interaction | Interacting Residue (Hypothetical) |

| Amide NH | Hydrogen Bond Donor | Aspartic Acid |

| Amide C=O | Hydrogen Bond Acceptor | Serine |

| Anilino Phenyl Ring | Pi-Pi Stacking | Tyrosine |

| Iodobenzamide Ring | Hydrophobic Interaction | Leucine, Valine |

| Iodine Atom | Halogen Bond | Backbone Carbonyl Oxygen |

This table is illustrative and based on general principles of molecular docking.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that correlates the chemical structure of a series of compounds with their biological activity. igi-global.com By developing a QSAR model for this compound derivatives, it is possible to identify the key physicochemical properties (descriptors) that govern their efficacy.

QSAR studies on N-phenylbenzamides and related compounds have successfully identified descriptors that are important for their biological activities. nih.govresearchgate.net These descriptors can be broadly categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP).

A typical 2D-QSAR model for this compound derivatives might reveal that a certain range of lipophilicity and specific electronic properties of the substituents on the anilino phenyl ring are optimal for activity. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), can provide more detailed insights by creating 3D contour maps that show where steric bulk, positive or negative charge, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. nih.gov These models can then be used to predict the activity of novel, unsynthesized derivatives, thereby guiding the design of more potent compounds.

Table 4: Common Descriptors Used in QSAR Models for N-Phenylbenzamide Analogs

| Descriptor Type | Example Descriptors | Relevance to Biological Activity |

| Electronic | Dipole Moment, HOMO/LUMO energies | Influences electrostatic interactions and reactivity |

| Steric | Molar Refractivity, Molecular Volume | Determines the fit within the binding site |

| Hydrophobic | LogP | Affects membrane permeability and hydrophobic interactions |

| Topological | Wiener Index, Kappa Shape Indices | Encodes information about molecular size and branching |

Quantum Chemical Calculations for Conformational Analysis and Reactivity

Quantum chemical calculations have become an indispensable tool in medicinal chemistry for understanding the three-dimensional structure (conformation) and chemical reactivity of molecules like this compound. ias.ac.inuclouvain.be These computational methods, rooted in the principles of quantum mechanics, provide insights into molecular properties that are often difficult to determine experimentally. uclouvain.be Techniques such as Density Functional Theory (DFT) are frequently employed to model the electronic structure and predict the behavior of complex organic molecules. ias.ac.inresearchgate.net

Conformational analysis through quantum chemical calculations helps identify the most stable spatial arrangements of a molecule. mdpi.com For a flexible molecule such as this compound, with several rotatable bonds, numerous conformations are possible. ethz.ch By calculating the potential energy of these different conformations, researchers can identify the lowest energy (most stable) conformers. mdpi.comnih.gov This is crucial because the biological activity of a drug is often dictated by the specific conformation it adopts when interacting with its target protein. ethz.ch The analysis can reveal intramolecular interactions, such as hydrogen bonds, that stabilize certain conformations. nih.gov

Beyond just the shape, quantum chemistry provides a detailed picture of a molecule's reactivity. researchgate.net By analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—scientists can predict how a molecule will interact with other chemical species. chimicatechnoacta.ru The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. chimicatechnoacta.ru

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution around the molecule. researchgate.net These maps use a color scale to indicate regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). researchgate.net For this compound derivatives, MEP maps can pinpoint the atoms most likely to engage in hydrogen bonding or other non-covalent interactions within a protein's binding site. ias.ac.in This information is invaluable for understanding structure-activity relationships (SAR) and for designing more potent and selective analogs. nih.gov

Table 1: Key Parameters from Quantum Chemical Calculations

| Parameter | Significance in Drug Design |

| Total Energy | Indicates the relative stability of different conformers or isomers. |

| HOMO Energy | Relates to the molecule's capacity to act as an electron donor. |

| LUMO Energy | Relates to the molecule's capacity to act as an electron acceptor. |

| HOMO-LUMO Gap | An indicator of chemical reactivity and stability. A smaller gap often suggests higher reactivity. chimicatechnoacta.ru |

| Molecular Electrostatic Potential (MEP) | Visualizes electron-rich and electron-poor regions, predicting sites for intermolecular interactions. researchgate.net |

| Chemical Hardness & Softness | Describes the resistance to change in electron distribution; soft molecules are generally more reactive. chimicatechnoacta.ru |

Lead Optimization Strategies

Following the identification of a promising lead compound such as this compound, the subsequent phase in drug discovery is lead optimization. This multifaceted process aims to refine the molecular structure to enhance desired properties, including potency, selectivity, and pharmacokinetic profiles, while minimizing undesirable characteristics. nih.govresearchgate.net The strategies employed are often iterative and guided by a continuous flow of biological data, leading to the development of a clinical candidate.

Iterative Design-Make-Test-Analyze (DMTA) Cycles in Analog Development

The Design-Make-Test-Analyze (DMTA) cycle is the cornerstone of modern lead optimization. This iterative process allows medicinal chemists to systematically explore the structure-activity relationship (SAR) of a chemical series and make incremental improvements.

Design: In the initial phase, researchers design new analogs of the lead compound. This design process is often guided by computational modeling, X-ray crystallography of the target protein, and existing SAR data. nih.gov For instance, modifications to the aniline or benzamide rings of this compound would be proposed to explore new interactions with the biological target.

Make: The designed compounds are then synthesized in the laboratory. The synthetic accessibility of the proposed analogs is a key consideration during the design phase. nih.gov

Test: The newly synthesized compounds undergo a battery of biological assays to determine their activity. This includes testing for potency against the intended target, selectivity against related targets, and often preliminary pharmacokinetic properties. researchgate.net

Analyze: The results from the testing phase are then carefully analyzed. Scientists look for trends in the data to understand how specific structural changes affect biological activity. For example, it might be found that adding a halogen to the aniline ring increases potency. This analysis informs the next round of design, and the cycle begins anew.

This cyclical process is repeated, with each iteration building on the knowledge gained from the previous one. The goal is to gradually refine the molecule's properties until a compound that meets all the necessary criteria for a drug candidate is identified. nih.gov

Optimization for Selectivity and Affinity Towards Biological Targets

A critical goal of lead optimization is to improve a compound's affinity (how tightly it binds) for its intended biological target while simultaneously enhancing its selectivity (its preference for the target over other related proteins). nih.gov High affinity often translates to higher potency, while high selectivity is crucial for minimizing off-target side effects. researchgate.net

Several strategies are employed to achieve these objectives:

Structure-Based Design: If the 3D structure of the target protein is known, often through X-ray crystallography, it can be used to guide the design of more specific ligands. nih.gov By examining the binding pocket, chemists can design modifications to the lead compound that form more favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with specific amino acid residues in the target, thereby increasing affinity. researchgate.net

Exploiting Structural Differences: Selectivity is often achieved by exploiting subtle differences between the binding sites of the target and off-target proteins. nih.gov For example, if an off-target protein has a smaller binding pocket, analogs with bulky substituents that are sterically hindered from entering the off-target site can be designed. The optimization of aminoindazole derivatives into highly selective FGFR4 inhibitors serves as an example of this approach. nih.gov

Modulating Physicochemical Properties: Altering properties like lipophilicity and electronic distribution can influence both affinity and selectivity. For this compound, replacing the iodine atom with other groups could significantly alter the molecule's binding characteristics and selectivity profile. esisresearch.org

The process often involves synthesizing a library of related compounds with systematic variations at different positions on the molecular scaffold. rjeid.com For example, a series of analogs could be created by varying the substituent on the aniline ring of this compound. Testing this series would reveal which substitutions enhance affinity and selectivity for the desired target. rjeid.com

Table 2: Illustrative Example of Selectivity Optimization

| Compound | Modification on Aniline Ring | Target Affinity (IC₅₀, nM) | Off-Target Affinity (IC₅₀, nM) | Selectivity (Off-Target/Target) |

| Lead Compound | -H | 100 | 300 | 3 |

| Analog 1 | -Cl | 50 | 400 | 8 |

| Analog 2 | -OCH₃ | 80 | 150 | 1.9 |

| Analog 3 | -CF₃ | 20 | 1000 | 50 |

This table is for illustrative purposes only and does not represent actual experimental data for this compound derivatives.

Advanced Research Avenues and Future Perspectives for N 4 Anilinophenyl 2 Iodobenzamide

Integration with Targeted Delivery Systems for Enhanced Biological Efficacy

To improve the therapeutic effectiveness and minimize potential side effects of compounds like N-(4-anilinophenyl)-2-iodobenzamide, researchers are exploring targeted delivery systems. nih.govnih.gov These systems aim to deliver the drug specifically to the target site, thereby increasing its concentration where it is needed most and reducing exposure to healthy tissues. mdpi.com

Nanocarrier-Based Delivery:

Nanoparticles, liposomes, and other nanocarriers are being investigated to encapsulate this compound. magtech.com.cndovepress.com This approach can:

Enhance Bioavailability: Protect the compound from degradation in the bloodstream and improve its solubility. mdpi.com

Enable Targeted Delivery: By functionalizing the surface of nanocarriers with ligands such as antibodies or folate, they can be directed to specific cells or tissues, such as cancer cells that overexpress certain receptors. nih.gov

Control Release: The drug can be released in a controlled manner in response to specific stimuli present at the target site, such as changes in pH or enzyme concentrations. mdpi.com

| Delivery System | Potential Advantages |

| Liposomes | Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs. nih.gov |

| Polymeric Nanoparticles | Biodegradable, allows for controlled and sustained release. dovepress.com |

| Antibody-Drug Conjugates | High specificity for target antigens on cancer cells. nih.gov |

| Folate-Targeted Systems | Targets cancer cells overexpressing the folate receptor. nih.gov |

This table illustrates potential advantages of different targeted delivery systems for compounds like this compound.

Exploration of Novel Therapeutic Applications Beyond Current Scope

While much of the research on anilinophenyl-benzamide derivatives has focused on their role as kinase inhibitors in cancer, their therapeutic potential may extend to other diseases. unipd.itcancertreatmentjournal.com

Potential New Applications:

Neurodegenerative Diseases: The role of certain kinases in neuroinflammatory and degenerative processes suggests that selective inhibitors could be beneficial. For instance, inhibitors of Leucine-rich repeat kinase 2 (LRRK2) and c-Jun N-terminal kinase (JNK) are being explored for diseases like Parkinson's. nih.gov

Inflammatory Disorders: Kinases are key regulators of inflammatory pathways. Developing specific inhibitors could offer new treatments for chronic inflammatory diseases.

Infectious Diseases: Some benzamide (B126) derivatives have shown antimicrobial and antifungal activity, suggesting a potential avenue for developing new anti-infective agents. nih.gov

Further screening against a wide range of biological targets is necessary to uncover the full therapeutic potential of this compound and related structures.

Development of Advanced Preclinical Models for Efficacy Assessment

To better predict the clinical success of this compound, more sophisticated preclinical models are needed. These models should more accurately mimic human disease.

Advanced Preclinical Models:

Patient-Derived Xenografts (PDXs): These models, where tumor tissue from a patient is implanted into an immunodeficient mouse, can better predict drug response than traditional cell line-based xenografts.

Genetically Engineered Mouse Models (GEMMs): These models are engineered to carry specific genetic mutations that drive tumor development, providing a more physiologically relevant context to study drug efficacy.

3D Organoid Cultures: These "mini-organs" grown in a dish from patient-derived cells can be used for high-throughput drug screening and to study drug response in a more complex, tissue-like environment.

The use of these advanced models will provide more reliable data on the efficacy and potential resistance mechanisms of this compound before it moves into clinical trials.

Bio-conjugation and Imaging Probe Development

The structure of this compound, particularly the presence of an iodine atom, makes it a candidate for development as an imaging probe. nih.govnih.gov

Applications in Imaging:

By replacing the stable iodine atom with a radioactive isotope, such as Iodine-125 or Iodine-123, the compound could be used as a probe for non-invasive imaging techniques like Single Photon Emission Computed Tomography (SPECT). nih.govnih.gov This would allow for:

Visualizing Drug Distribution: Tracking where the drug accumulates in the body and confirming that it reaches the target tissue.

Assessing Target Engagement: Determining if the drug is binding to its intended target in vivo.

Patient Stratification: Identifying patients who are most likely to respond to treatment based on the expression of the drug's target.

Furthermore, the anilinophenyl-benzamide scaffold can be chemically modified to attach fluorescent dyes or other reporter molecules for use in preclinical imaging studies. nih.gov

| Imaging Modality | Isotope/Probe | Potential Application |

| SPECT | Iodine-123/Iodine-125 | In vivo drug distribution and target engagement studies. nih.govnih.gov |

| PET | Fluorine-18 | Development of PET tracers for imaging kinase activity. nih.gov |

| Fluorescence Imaging | Fluorescent Dye Conjugate | Preclinical research to visualize cellular uptake and localization. |

This table outlines potential imaging applications for derivatives of this compound.

Emergent Methodologies in Chemical Synthesis and Biological Evaluation

Advances in chemical synthesis and biological evaluation techniques are accelerating the discovery and development of new drug candidates based on the this compound scaffold.

Emerging Methodologies:

High-Throughput Synthesis: Automated synthesis platforms can rapidly generate large libraries of derivatives, allowing for the efficient exploration of structure-activity relationships.

Computational Drug Design: Molecular docking and other in silico methods can predict how different modifications to the lead compound will affect its binding to the target kinase, helping to prioritize the synthesis of the most promising candidates. imrpress.comfrontiersin.org

Phenotypic Screening: This approach involves testing compounds in cell-based assays that measure a specific cellular phenotype, such as cell death or inhibition of proliferation, without prior knowledge of the molecular target. This can help to identify novel mechanisms of action and new therapeutic applications.

Proteomics and Kinomics: Advanced mass spectrometry-based techniques can be used to profile the activity of hundreds of kinases simultaneously, providing a comprehensive view of the selectivity of a given inhibitor. ebi.ac.uk

These emergent methodologies will streamline the process of optimizing this compound and its analogs to develop more potent and selective therapeutic agents.

Q & A

Q. What are the critical safety considerations when handling N-(4-anilinophenyl)-2-iodobenzamide in laboratory settings?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (P280) .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors (P261) .

- Waste Management : Collect spills in sealed containers and dispose via certified hazardous waste protocols (P391, P501) .

- Environmental Precautions : Prevent release into waterways due to acute/chronic aquatic toxicity (GHS Class 1) .

Q. Which spectroscopic and crystallographic methods are recommended for structural elucidation?

Methodological Answer:

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for structurally related compounds (e.g., R44(24) ring motifs) .

- NMR Spectroscopy : Confirm regiochemistry of the iodobenzamide and anilinophenyl groups (e.g., 1H/13C NMR for functional group analysis) .

- Comparative Analysis : Contrast with isomeric analogs (e.g., N-(2-iodophenyl)-2-nitrobenzamide) to validate structural uniqueness .

Q. What synthetic strategies minimize side reactions during preparation?

Methodological Answer:

- Protection of Amine Groups : Use tert-butoxycarbonyl (BOC) to prevent undesired aminolysis, as shown in RAFT polymerization of N-(4-anilinophenyl)-methacrylamide .

- Coupling Reactions : Employ palladium-catalyzed cross-coupling for introducing the iodobenzamide moiety under inert conditions .

- Purification : Monitor reaction progress via HPLC and use column chromatography to isolate high-purity product .

Advanced Research Questions

Q. How can researchers resolve contradictory data in melanoma uptake studies of iodobenzamide derivatives?

Methodological Answer:

- Standardize Models : Use melanoma cell lines with defined pigmentation levels (e.g., high vs. low melanin) to assess uptake variability, as demonstrated for BZA2 .

- Structural Controls : Compare uptake of this compound with isomers (e.g., 2-iodo vs. 4-iodo substitution) to isolate electronic effects .

- In Vivo Validation : Conduct SPECT/CT imaging in xenograft models, mirroring phase II trial protocols for BZA2 .

Q. What factors influence the electronic configuration and binding affinity of the iodobenzamide group?

Methodological Answer:

- Halogen Bonding : The iodine atom’s polarizability enhances interactions with electron-rich biological targets (e.g., melanoma melanin) .

- Resonance Effects : The ortho-iodo substituent alters electron density on the benzamide ring, impacting binding kinetics (validated via DFT calculations) .

- Comparative Studies : Replace iodine with other halogens (e.g., Br, Cl) and analyze affinity changes using surface plasmon resonance (SPR) .

Q. How can polymerization challenges due to reactive amine groups be addressed?

Methodological Answer:

- Protection-Deprotection Strategies : Use BOC-protected amines during RAFT polymerization, followed by HF-mediated cleavage to regenerate free amines .

- Alternative Monomers : Synthesize methacrylamide derivatives (e.g., N-(4-anilinophenyl)-methacrylamide) to improve compatibility with thiocarbonylthio agents .

- Real-Time Monitoring : Track polymerization kinetics via GPC and MALDI-TOF to optimize reaction conditions .

Q. What in vitro/in vivo models are suitable for evaluating therapeutic potential?

Methodological Answer:

- In Vitro : Use triple-negative breast cancer (TNBC) cell lines treated with IRES inhibitors (e.g., cpd_P) to assess apoptosis induction .

- In Vivo : Employ subcutaneous melanoma xenografts in nude mice, with scintigraphic imaging to quantify tumor targeting (validated for BZA2) .

- Mechanistic Studies : Combine RNA-seq and proteomics to identify downstream targets (e.g., IRES-dependent pathways) .

Data Contradiction Analysis

Example : Discrepancies in melanoma uptake studies may arise from:

- Pigmentation Variability : Melanin-rich cells show higher uptake of iodobenzamides due to melanin-binding affinity .

- Isomer-Specific Effects : Structural isomerism (e.g., iodobenzamide vs. nitrobenzamide) alters pharmacokinetic profiles .

Resolution : Use isogenic cell lines and structurally rigid analogs to isolate variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.